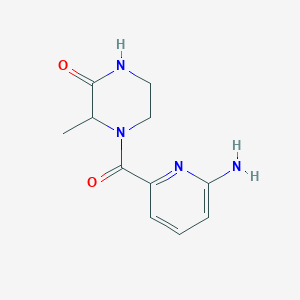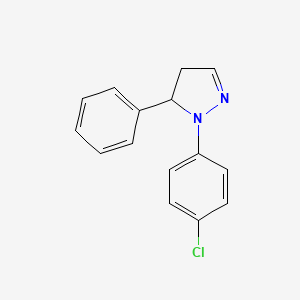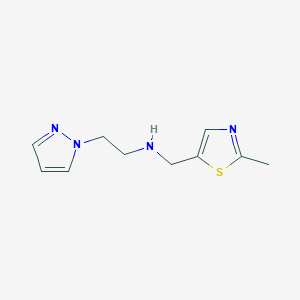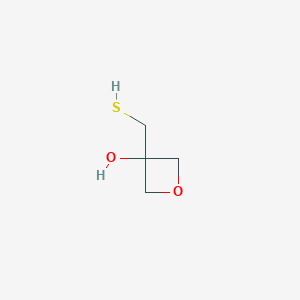
3-(Mercaptomethyl)oxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Mercaptomethyl)oxetan-3-ol is an organic compound featuring a four-membered oxetane ring with a mercaptomethyl group and a hydroxyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Mercaptomethyl)oxetan-3-ol typically involves the ring-opening of epoxides followed by cyclization reactions. One common method includes the reaction of terminal epoxides with mercaptans under basic conditions to form the desired oxetane ring . Another approach involves the use of electrophilic halocyclization of alcohols to form the oxetane ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of oxetane synthesis, such as the use of phase-transfer catalysts and optimized reaction conditions, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-(Mercaptomethyl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
3-(Mercaptomethyl)oxetan-3-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3-(Mercaptomethyl)oxetan-3-ol involves its interaction with various molecular targets and pathways. The oxetane ring’s strain and reactivity make it a versatile intermediate in chemical reactions. The mercaptomethyl group can form strong interactions with metal ions and other electrophiles, facilitating various catalytic and binding processes .
Comparison with Similar Compounds
Oxetan-3-ol: Lacks the mercaptomethyl group but shares the oxetane ring structure.
3-Oximinooxetane: Contains an oxime group instead of a mercaptomethyl group.
3-Nitrooxetane: Features a nitro group, offering different reactivity and applications.
Uniqueness: 3-(Mercaptomethyl)oxetan-3-ol is unique due to the presence of both a mercaptomethyl group and a hydroxyl group on the oxetane ring. This combination provides distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C4H8O2S |
|---|---|
Molecular Weight |
120.17 g/mol |
IUPAC Name |
3-(sulfanylmethyl)oxetan-3-ol |
InChI |
InChI=1S/C4H8O2S/c5-4(3-7)1-6-2-4/h5,7H,1-3H2 |
InChI Key |
SUGGHOHTNOULCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


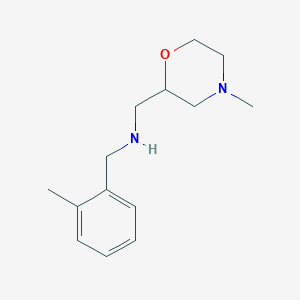
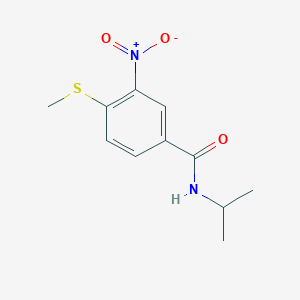

![[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14915665.png)
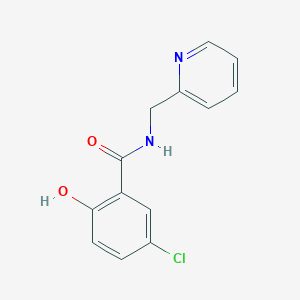
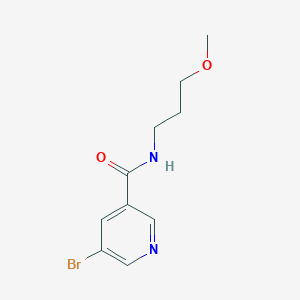
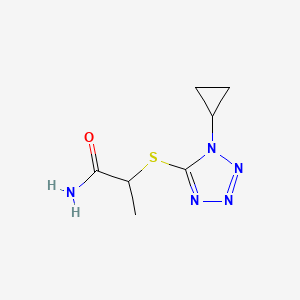
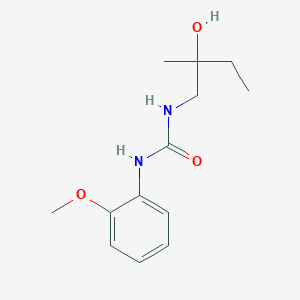
![4-Chloro-5-nitrobenzo[d]thiazole](/img/structure/B14915695.png)
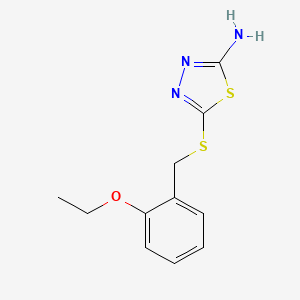
![8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915717.png)
